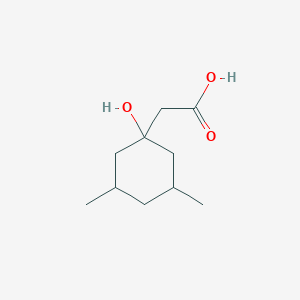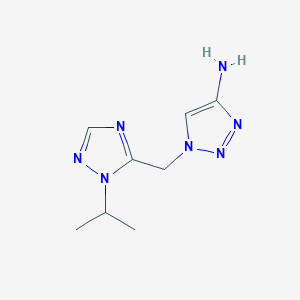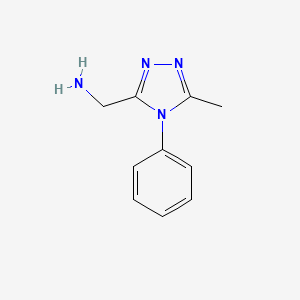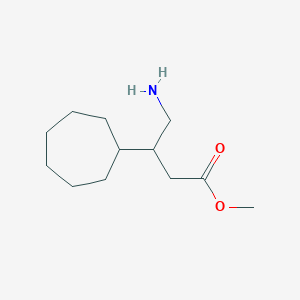
Cyclopentyl (S)-3-(aminomethyl)-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a unique structure that combines a cyclopentyl ring with an aminomethyl group and a methylhexanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including the cyclization of appropriate precursors or the use of cyclopentyl magnesium halide in Grignard reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents such as sodium cyanoborohydride or hydrogenation catalysts.
Attachment of the Methylhexanoate Chain: The methylhexanoate chain can be attached through esterification reactions involving the corresponding carboxylic acid and alcohol, using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentyl ring provides hydrophobic interactions that stabilize the compound within the target site . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in various chemical reactions.
Cyclopentanol: Studied for its conformational isomerism and used in organic synthesis.
Cyclopentanone: Utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.
Uniqueness
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group allows for versatile chemical modifications, while the cyclopentyl ring and methylhexanoate chain provide structural stability and hydrophobic interactions that are beneficial in various applications.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3/t11-/m0/s1 |
Clé InChI |
KYJLVEAIIWLWII-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN |
SMILES canonique |
CC(C)CC(CC(=O)OC1CCCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
